8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one

Catalog No.
S2917493
CAS No.
64125-32-2
M.F
C20H16O3
M. Wt
304.345
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one

CAS Number

64125-32-2

Product Name

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one

IUPAC Name

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one

Molecular Formula

C20H16O3

Molecular Weight

304.345

InChI

InChI=1S/C20H16O3/c1-20(2)11-10-15-17(23-20)9-8-14-16(21)12-18(22-19(14)15)13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

RBKWJAHRWPDNPM-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)C

Solubility

not available
  • Natural Product Occurrence

    Seselin has been identified as a constituent of various plants, including Pongamia pinnata (karanja) seeds [].

  • Potential Antibacterial Activity

    Studies have investigated the antibacterial activity of Seselin and other related coumarins isolated from Pongamia pinnata. While the results suggest some inhibitory effects on bacterial growth, further research is needed to determine the specific mechanisms and potential applications [].

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one is a complex organic compound belonging to the class of pyranocoumarins, characterized by its unique fused ring structure. Its molecular formula is C24H22O5C_{24}H_{22}O_{5} and it possesses a molecular weight of approximately 390.43 g/mol . This compound exhibits a distinct arrangement of phenyl and pyrano groups, contributing to its potential biological activities and applications.

There is no current information regarding the mechanism of action of this compound.

Safety information on the compound, including its toxicity, flammability, and reactivity, is not available. It's important to handle unknown compounds with caution until proper safety data is established.

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of its potential biological activities, such as antimicrobial or anti-inflammatory properties.
  • Exploration of its reactivity and potential applications in organic synthesis.

The chemical reactivity of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one can be attributed to its functional groups, particularly the chromenone moiety. It may undergo various reactions including:

  • Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic substitution reactions.
  • Nucleophilic Addition: The carbonyl group in the chromenone structure can react with nucleophiles.
  • Cyclization Reactions: Under acidic or basic conditions, it may undergo cyclization to form more complex structures.

These reactions can be utilized in synthetic pathways to derive related compounds or functionalized derivatives.

Research indicates that 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one exhibits notable biological activities, including:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may help in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: The compound has been observed to modulate inflammatory pathways, indicating potential therapeutic uses in inflammatory conditions .

The synthesis of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one can be achieved through several methods:

  • Condensation Reactions: Typically involves the condensation of appropriate phenolic compounds with aldehydes or ketones under acidic conditions.
  • Cyclization Techniques: Utilizing cyclization reactions of simpler pyranocoumarins or related precursors can yield this compound.
  • Multi-step Synthetic Routes: More complex syntheses may involve multiple steps including functional group modifications and ring closures.

These methods allow for the efficient production of the compound and its derivatives for further research and application.

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one has various applications across different fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting oxidative stress, inflammation, and microbial infections.
  • Natural Products Chemistry: It serves as a model compound for studying the chemistry of pyranocoumarins and their derivatives.
  • Agricultural Chemistry: Potential use as a natural pesticide or fungicide due to its antimicrobial properties.

Interaction studies are crucial for understanding how 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one interacts with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to proteins can elucidate its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how it is metabolized in organisms can provide insights into its efficacy and safety profile.

These studies help in assessing the therapeutic potential and safety of the compound in clinical applications.

Several compounds share structural similarities with 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Hydroxy-8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-oneC24H22O5C_{24}H_{22}O_{5}Hydroxy group enhances antioxidant properties
KaranjachromeneC21H18O4C_{21}H_{18}O_{4}Exhibits similar biological activities but different structure
10-HydroxycoumarinC9H6O4C_{9}H_{6}O_{4}Simpler structure; known for strong antioxidant properties

These compounds highlight the uniqueness of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one through its specific structural features and potential applications. Each compound's distinct characteristics contribute to its unique biological activity and applicability in various fields.

Shikimate Pathway-Derived Coumarin Framework

The coumarin backbone of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one originates from the shikimate pathway, which channels carbon units from primary metabolism into aromatic compounds. L-phenylalanine, an aromatic amino acid synthesized via the shikimate route, undergoes deamination by phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid [2] [4]. Subsequent hydroxylation by cinnamate-4-hydroxylase (C4H) generates p-coumaric acid, which is activated as p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) [4].

A critical hydroxylation step at the C2 position, mediated by p-coumaroyl-CoA 2'-hydroxylase (C2’H), produces 2,4-dihydroxycinnamic acid (umbellic acid) [4]. Intramolecular cyclization of this intermediate forms umbelliferone (7-hydroxycoumarin), the universal precursor for pyranocoumarins [2] [3]. Isotopic labeling studies in Citrus species confirm that the coumarin fragment of related pyranocoumarins derives exclusively from shikimate-derived phenylalanine [2].

Methylerythritol Phosphate (MEP) Pathway Contributions to Pyran Ring Formation

The dimethyl-substituted pyran ring in 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one arises from isoprenoid precursors supplied by the MEP pathway. This plastid-localized route produces dimethylallyl diphosphate (DMAPP), which serves as the prenyl donor for pyran ring assembly [2]. Prenyltransferases catalyze the attachment of DMAPP to umbelliferone at specific positions, initiating pyran ring formation.

In the case of 8,8-dimethyl substitution, biochemical evidence suggests a two-step methylation process following pyran ring closure. S-adenosylmethionine-dependent methyltransferases sequentially add methyl groups to the C8 position, with the double methylation creating a sterically hindered environment that influences molecular rigidity [2]. Comparative analyses of Apiaceae and Rutaceae species indicate that MEP pathway flux correlates directly with pyranocoumarin diversity, as increased DMAPP availability enables more extensive prenylation and methylation [3].

Enzymatic Modifications in Flavonoid-Pyran Hybridization

The integration of a phenyl group at the C2 position and fusion of the pyrano[2,3-f]chromen system involve specialized oxidative enzymes and transferases. Cytochrome P450 monooxygenases (CYPs) mediate regiospecific hydroxylation of the coumarin scaffold, creating sites for subsequent phenylpropanoid coupling [2] [4]. Aryltransferase enzymes then catalyze the transfer of a phenyl moiety from a coniferyl alcohol-derived donor to the hydroxylated coumarin, yielding the 2-phenyl substitution pattern characteristic of this compound.

Flavonoid-pyran hybridization likely occurs through a radical coupling mechanism facilitated by peroxidase-like enzymes. Transcriptomic studies in Peucedanum praeruptorum identify candidate genes encoding dirigent proteins that may steer the stereoselective fusion of the pyran ring to the chromen-4-one system [2]. This enzymatic step ensures proper orbital alignment for π-conjugation between the coumarin and pyran moieties, which is critical for the compound’s UV absorption properties and bioactivity.

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one represents a structurally distinctive pyranoflavonoid that demonstrates pronounced specificity for the Leguminosae family, with limited to absent representation in the Apiaceae family based on current phytochemical documentation [1] [2]. This compound, characterized by its extended flavonoid backbone incorporating a fused pyran ring system, exhibits taxonomic distribution patterns that reflect the evolutionary specialization of flavonoid biosynthetic pathways within specific plant lineages [3] [4].

Within the Leguminosae family, the compound has been definitively identified across multiple genera, establishing a clear pattern of phylogenetic conservation [1] [5] [2] [6]. Millettia pulchra emerges as a particularly significant source, containing not only the target compound but also structurally related derivatives including 6-hydroxy-8,8-dimethyl-2-phenylpyrano[2,3-h]chromen-4-one and 6-methoxy-8,8-dimethyl-2-phenylpyrano[2,3-h]chromen-4-one [7] [8] [9]. The presence of these hydroxylated and methoxylated analogs suggests active enzymatic modification pathways that enhance the structural diversity of pyranoflavonoids within this species.

Dahlstedtia pentaphylla and Dahlstedtia pinnata demonstrate the compound's distribution across congeneric species, with both taxa producing the compound alongside additional pyranoflavonoid derivatives [2] [10]. This pattern indicates that the biosynthetic machinery for pyranoflavonoid production represents a conserved characteristic within the Dahlstedtia genus, potentially serving as a chemotaxonomic marker for systematic classification purposes.

The genus Lonchocarpus provides further evidence of widespread distribution within Leguminosae, with Lonchocarpus subglaucescens and Lonchocarpus eriocarinalis both documented as sources of the compound [6] [11]. Notably, Lonchocarpus subglaucescens produces an extensive array of structurally related metabolites, including rotenoids and other pyranoflavonoids, suggesting a highly active secondary metabolite biosynthetic network [6].

Tephrosia purpurea represents an interesting case, containing the stereoisomeric form (2R)-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-f]chromen-4-one, which differs from the parent compound through reduction of the C2-C3 double bond [5] [12] [13]. This structural variation indicates the presence of stereoselective reductase enzymes that can modify the basic pyranoflavonoid scaffold, contributing to chemical diversity within the same biosynthetic framework.

In stark contrast to the abundant representation within Leguminosae, comprehensive phytochemical surveys of Apiaceae family members reveal no documented occurrences of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one [14] [15] [16]. The Apiaceae family, characterized by approximately 3,800 species across 446 genera, primarily produces coumarins, essential oils, and polyacetylenes as their characteristic secondary metabolites [14] [17]. This absence suggests fundamental differences in the enzymatic machinery required for pyranoflavonoid biosynthesis between these two plant families.

The taxonomic specificity observed for this compound reflects broader evolutionary patterns in plant secondary metabolism, where specific biosynthetic capabilities become associated with particular lineages through gene duplication, neofunctionalization, and adaptive radiation [4] [18]. The concentration of pyranoflavonoid-producing species within Leguminosae likely reflects the ecological advantages these compounds provide in the specific environmental niches occupied by leguminous plants.

Quantitative Analysis in Millettia pulchra and Dahlstedtia pentaphylla

Quantitative phytochemical analysis of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one reveals significant concentration variations between Millettia pulchra and Dahlstedtia pentaphylla, reflecting species-specific biosynthetic regulation and ecological adaptation strategies [1] [19] [2]. The molecular characteristics of this compound, with a molecular weight of 304.3 g/mol and molecular formula C20H16O3, provide the foundation for precise analytical quantification using modern chromatographic and spectroscopic techniques [1] [20].

Millettia pulchra demonstrates the highest documented concentrations of the target compound among studied Leguminosae species, with extraction yields suggesting substantial metabolic investment in pyranoflavonoid production [21] [9]. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) analysis reveals that Millettia pulchra contains not only the primary compound but also significant quantities of structurally related metabolites including 6-hydroxy and 6-methoxy derivatives [8] [22]. This metabolite profile indicates active hydroxylation and methylation pathways that modify the basic pyranoflavonoid structure, potentially enhancing biological activity or altering tissue distribution patterns.

The compound exhibits favorable analytical properties that facilitate accurate quantification, including a distinctive retention time in reverse-phase chromatography systems and characteristic fragmentation patterns in mass spectrometry [1] [20]. Its lipophilicity (XLogP3 = 4.1) suggests preferential partitioning into organic extraction solvents, while the absence of hydrogen bond donors (count = 0) and minimal rotatable bond count (1) contribute to structural stability during analytical procedures [19].

Dahlstedtia pentaphylla presents a more complex phytochemical profile, with the target compound representing one component of a broader pyranoflavonoid mixture [2] [10]. Quantitative analysis suggests lower individual compound concentrations compared to Millettia pulchra, but higher overall diversity of related metabolites. This pattern may reflect different evolutionary pressures or ecological requirements that favor metabolite diversity over high concentrations of individual compounds.

The exact mass of 304.109944368 Da enables precise identification using high-resolution mass spectrometry, distinguishing the compound from potential isomers or closely related structures [19]. This analytical precision becomes particularly important when examining crude plant extracts containing multiple pyranoflavonoids with similar molecular weights but different substitution patterns.

Seasonal and developmental variations in compound concentrations have been observed, though comprehensive temporal studies remain limited [23] [24]. Preliminary data suggest that metabolite concentrations may vary based on plant developmental stage, with mature leaf tissues generally containing higher concentrations than younger growth. Environmental factors including light exposure, water availability, and soil nutrient status also appear to influence biosynthetic activity, though the specific regulatory mechanisms remain incompletely characterized.

The analytical challenges associated with pyranoflavonoid quantification include potential degradation during extraction procedures, particularly under acidic or basic conditions, and interference from other plant phenolics during chromatographic separation [25] [26]. Optimization of extraction protocols using mild conditions and appropriate stabilizing agents has improved recovery rates and analytical reproducibility.

Ecological Implications of Secondary Metabolite Production

The production of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one within Leguminosae species carries profound ecological implications that extend beyond simple chemical defense mechanisms to encompass complex multi-trophic interactions, chemical communication networks, and ecosystem-level processes [27] [28] [29]. The structural features of this pyranoflavonoid, particularly the reactive pyran ring system fused to the phenolic backbone, confer multiple ecological functions that contribute to plant fitness and survival in competitive natural environments.

Chemical Defense Mechanisms represent the most extensively documented ecological function of pyranoflavonoids in plant systems [29] [30] [31]. The compound's molecular structure, featuring electrophilic sites within the pyran ring system, enables reactive interactions with nucleophilic targets in herbivore digestive systems and microbial cell membranes [32] [33]. Research on structurally related pyranoflavonoids demonstrates significant deterrent effects against lepidopteran larvae and coleopteran herbivores, suggesting that 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one likely functions as an effective feeding deterrent [29] [34].

The antimicrobial properties of pyranoflavonoids contribute significantly to plant pathogen resistance, with the pyran ring isopentene groups serving as previously overlooked antimicrobial active moieties [32]. This activity manifests through multiple mechanisms including membrane disruption, enzyme inhibition, and interference with microbial cell wall synthesis. The compound's lipophilic nature (XLogP3 = 4.1) facilitates penetration into microbial membranes, while the reactive centers enable covalent modification of essential cellular targets [19] [32].

Plant-Microbe Communication Networks within Leguminosae involve complex flavonoid signaling systems that regulate beneficial symbiotic relationships, particularly with nitrogen-fixing rhizobial bacteria [3] [35] [4]. While specific data for 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one in symbiotic signaling remains limited, the broader context of leguminous flavonoid function strongly suggests involvement in root nodule formation and symbiotic nitrogen fixation processes [36] [37]. The structural similarity to known rhizobial signaling molecules indicates potential roles in bacterial chemotaxis and nodulation gene expression regulation.

Recent research demonstrates that flavonoid biosynthesis genes, particularly those involved in producing specialized metabolites like pyranoflavonoids, undergo duplication and subfunctionalization events that enhance symbiotic efficiency in Leguminosae [4]. This evolutionary pattern suggests that compounds like 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one may have evolved specifically to optimize beneficial microbial interactions while maintaining defensive capabilities against pathogens.

Allelopathic Interactions mediated by secondary metabolites enable plants to modify their chemical environment and suppress competing vegetation [28] [38]. The production and release of pyranoflavonoids through root exudates and leaf leachates can significantly alter soil chemistry, affecting the germination, growth, and establishment of neighboring plant species. This allelopathic activity contributes to the competitive success of Leguminosae species in diverse ecological contexts, potentially explaining the widespread distribution and ecological dominance of many leguminous taxa.

Stress Response and Environmental Adaptation functions of secondary metabolites become particularly important under changing environmental conditions [27] [39] [40]. The compound's antioxidant properties, typical of flavonoid structures, provide protection against oxidative stress generated by abiotic factors including UV radiation, drought, and temperature extremes [41] [13]. The production of pyranoflavonoids may represent an adaptive strategy that enables Leguminosae species to colonize and persist in environmentally challenging habitats.

Multi-trophic Ecological Networks involve complex interactions where secondary metabolites influence not only direct plant-herbivore relationships but also interactions with natural enemies of herbivores, pollinators, and soil microbial communities [29] [42]. The compound may serve as a chemical cue that attracts predatory insects and parasitoids, providing indirect protection through the recruitment of biological control agents. Additionally, the visual and olfactory properties of pyranoflavonoids may contribute to pollinator attraction and specificity, influencing plant reproductive success and gene flow patterns.

XLogP3

4.1

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 04-14-2024

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